molecular formula C14H27N3O3 B3234892 [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester CAS No. 1353984-38-9

[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B3234892
CAS No.: 1353984-38-9
M. Wt: 285.38 g/mol
InChI Key: YBNKGLNUNYOZAN-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a sophisticated piperidine derivative designed for advanced pharmaceutical research and development. This compound integrates a protected amine (Boc group), an ethyl carbamate, and a 2-amino-acetyl moiety on the piperidine ring, making it a valuable multi-functional intermediate. The tert-butyl ester group is recognized for enhancing metabolic stability in prodrug candidates, as it is less prone to hydrolysis than simpler alkyl esters, thereby improving systemic exposure of the active molecule . Piperidine derivatives are fundamental scaffolds in medicinal chemistry, found in over twenty classes of pharmaceuticals, and are continuously investigated for their broad biological activities . This specific reagent is primarily intended for use as a key building block in the synthesis of potential bioactive molecules. Its structure suggests applicability in creating novel chemotypes for central nervous system (CNS) agents, enzyme inhibitors, or other therapeutic classes. Researchers can utilize the Boc-protected amine for deprotection and further functionalization, while the 2-amino-acetyl side chain offers a handle for conjugation or additional structural elaboration. The compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNKGLNUNYOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128662
Record name Carbamic acid, N-[1-(2-aminoacetyl)-3-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353984-38-9
Record name Carbamic acid, N-[1-(2-aminoacetyl)-3-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353984-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-aminoacetyl)-3-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamate derivatives. Its structure features a piperidine ring, which is known for its interactions with various biological targets, potentially influencing neurotransmitter systems and offering therapeutic applications in neurology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₄H₂₃N₃O₃
  • CAS Number : 1057409-91-2

The presence of the piperidine moiety, coupled with an amino-acetyl group and a tert-butyl ester, suggests a potential for significant biological interactions.

Preliminary studies indicate that This compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in neurotransmission and metabolic pathways.
  • Receptor Modulation : Its structural features suggest potential activity at various receptor sites, particularly those related to cholinergic signaling.
  • Anti-inflammatory Properties : Similar compounds have shown promise in inhibiting pro-inflammatory pathways, such as NF-κB activation, which could be relevant for therapeutic applications in inflammatory diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Neuroactive PotentialPotential interactions with neurotransmitter systems may lead to effects on mood and cognition.
Anti-inflammatoryPossible inhibition of inflammatory pathways, similar to other piperidine derivatives.
Anticancer ActivityStructural similarities to compounds exhibiting cytotoxicity in cancer models.

Comparative Analysis

To better understand the unique properties of This compound , a comparison with other related compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-AcetylpiperidinePiperidine ring with an acetyl groupNeuroactive; potential analgesic effects
N-(tert-butoxycarbonyl)-L-alanineAmino acid derivative with carbamate functionalityAntimicrobial; used in peptide synthesis
4-Aminobutyric acid (GABA)Short-chain amino acid; neurotransmitterInhibitory neurotransmitter; anxiolytic
Ethyl carbamateSimple carbamate structureToxicity concerns; studied for mutagenicity

Case Studies and Research Findings

Research has demonstrated that compounds similar to This compound exhibit significant biological activities:

  • Neuroprotection : A study indicated that piperidine derivatives could protect neurons from apoptosis in hypopharyngeal tumor cells, suggesting potential applications in neurodegenerative diseases .
  • Inflammatory Response Modulation : Compounds structurally related to this carbamate have been shown to inhibit NF-κB activity effectively, demonstrating anti-inflammatory properties .
  • Anticancer Properties : Research on piperidine derivatives has revealed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups.

Substituent Variations on the Piperidine Ring
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester Piperidin-3-yl, ethylcarbamate C₁₄H₂₇N₃O₃ 285.388 1354011-53-2 Reference compound
[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Piperidin-3-yl, methylcarbamate C₁₃H₂₅N₃O₃ 271.36 Not fully specified Methyl vs. ethyl group reduces steric bulk and lipophilicity
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester Piperidin-4-yl, methylcarbamate C₁₃H₂₅N₃O₃ 271.36 Not specified 4-position substitution alters ring conformation and hydrogen-bonding potential
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester Ethylamino instead of amino-acetyl C₁₅H₃₁N₃O₂ 285.43 71752-68-6 Amino-ethyl side chain lacks acetyl carbonyl, increasing basicity

Key Observations :

  • Ethyl vs.
  • Piperidine Ring Position : Substitution at the 3-position (target compound) vs. 4-position (analog) may affect binding to chiral targets due to spatial orientation .
  • Amino-Acetyl vs. Amino-Ethyl: The acetyl group introduces a hydrogen-bond acceptor, which could improve target affinity compared to the purely basic amino-ethyl side chain .
Stereochemical Variations
Compound Name Stereochemistry Molecular Formula CAS No. Implications
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester S-configuration C₁₄H₂₇N₃O₃ 1354011-53-2 Predominant enantiomer in bioactive molecules; may optimize target selectivity
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester R-configuration C₁₃H₂₅N₃O₂ 1540928-69-5 Opposite enantiomer; potential differences in metabolic stability or receptor binding

Key Observations :

  • Enantiomers (e.g., S vs. R configurations) exhibit distinct pharmacological profiles. For example, the S-enantiomer of the target compound may align with active sites of chiral enzymes, while the R-form could display reduced activity or off-target effects .
Functional Group Modifications
Compound Name Functional Group Molecular Formula CAS No. Impact
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropylcarbamate C₁₅H₂₉N₃O₂ 110187-51-4 Cyclopropyl group enhances metabolic stability via steric shielding
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester Pyrrolidine core C₁₄H₂₆N₃O₃ Not specified Smaller 5-membered ring increases rigidity, potentially altering pharmacokinetics

Key Observations :

  • Cyclopropyl Substituents : Improve metabolic stability by resisting oxidative degradation, a common limitation in ethyl/methyl carbamates .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s constrained conformation may reduce off-target interactions but limit adaptability to binding pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester?

  • Answer : Synthesis typically involves multi-step protocols:

Functional group protection : The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP catalysis) .

Acylation : The 2-amino-acetyl group is introduced via coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .

Deprotection and purification : Final deprotection (if needed) is achieved with TFA, followed by purification via column chromatography or HPLC to ensure >95% purity .

  • Critical parameters : Solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C), and reaction time (4–24 hours) significantly impact yield .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Answer : Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regiochemistry and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 355.2) .
  • Chromatography : HPLC with UV detection at 254 nm assesses purity (>98% for biological assays) .

Q. What are the optimal storage conditions to maintain compound stability?

  • Answer :

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the carbamate group .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) for long-term storage; avoid aqueous buffers with pH >8 to minimize ester degradation .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence biological activity?

  • Answer : Enantiomers exhibit divergent binding affinities. For example:

  • (S)-isomer : Shows 10-fold higher inhibition of protease X in kinetic assays (IC50_{50} = 0.5 μM vs. 5 μM for (R)-isomer) due to optimal hydrogen bonding with catalytic residues .
  • Validation : Chiral HPLC separates enantiomers, and X-ray crystallography of enzyme complexes identifies stereospecific interactions .

Q. What methodologies are used to study the compound’s interaction with target enzymes?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) with immobilized enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for binding .
  • Mutagenesis studies : Replace key residues (e.g., Asp189 in trypsin-like proteases) to validate interaction sites .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Answer :

  • DoE (Design of Experiments) : Screen variables (e.g., solvent, catalyst loading) using fractional factorial designs. For example, THF increases acylation yield by 20% vs. DCM .
  • Continuous flow synthesis : Reduces reaction time (from 24 h to 2 h) and improves reproducibility for gram-scale production .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and minimize side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

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